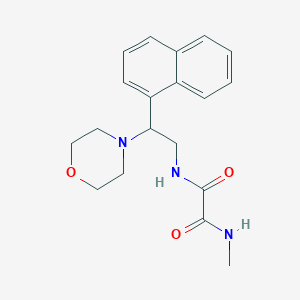

N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide" is a member of the oxalamide class, which includes ligands that have shown significant potential in catalyzing coupling reactions. These ligands have been particularly effective in the presence of copper catalysts, facilitating the amination of aryl halides with primary amines and ammonia under mild conditions .

Synthesis Analysis

The synthesis of related compounds involves the use of naphthalen-1-yl and alkyl oxalamides as ligands in copper-catalyzed aryl amination reactions. These reactions can proceed at temperatures as low as 50°C with minimal amounts of Cu2O and the ligand, demonstrating the efficiency of these compounds in synthetic chemistry . Additionally, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists, which share structural similarities with the oxalamide class, has been reported. These compounds require a basic amine and an ethylenoxy spacer for optimal activity, indicating the importance of these functional groups in the synthesis of biologically active molecules .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, has been characterized by various techniques including NMR, IR, HRMS, and X-ray single-crystal diffraction. These compounds exhibit complex three-dimensional structures stabilized by hydrogen bonds and π-π stacking interactions. The morpholine ring often adopts a chair conformation, which is a common feature in these molecules .

Chemical Reactions Analysis

The oxalamide ligands have been shown to be highly effective in coupling reactions, particularly in the amination of (hetero)aryl iodides and bromides. The reactions facilitated by these ligands are not only efficient but also versatile, accommodating a wide range of coupling partners. This versatility is crucial for the synthesis of various (hetero)aryl amines, which are important in medicinal chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide" are not detailed in the provided papers, related compounds have been shown to possess good physicochemical properties. For instance, compound 28, a 1-arylpyrazole, was selected as a clinical candidate due to its favorable safety and ADME (absorption, distribution, metabolism, and excretion) profile, in addition to its potent biological activity . The crystal structure analysis of a related compound revealed a density of 1.414 g/cm³, which provides insight into the compound's solid-state properties .

Wissenschaftliche Forschungsanwendungen

Blockade of Sigma 1 Receptors and Neuropathy

Research by Paniagua et al. (2016) demonstrated the efficacy of a novel selective sigma 1 receptor (σ1R) antagonist in modifying signs of neuropathy in Zucker diabetic fatty (ZDF) rats, a type 2 diabetes model. This antagonist could be related to the structural family of N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide and underscores the potential therapeutic applications in neuropathic pain management (Paniagua et al., 2016).

Telomere Targeting in Pancreatic Cancer

Micco et al. (2013) highlighted the design of naphthalene diimide derivatives, closely related to the structure of interest, as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds demonstrated significant potency against the MIA PaCa-2 pancreatic cancer cell line, suggesting a novel approach for targeting cancer cell proliferation through telomere stabilization mechanisms (Micco et al., 2013).

Antimicrobial Potential

A study by Ranjith et al. (2014) on the synthesis, growth, and characterization of 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, a compound sharing a morpholine group with the chemical of interest, revealed its potential as an antimicrobial agent. This work supports the investigation of morpholine-naphthalene derivatives for their antimicrobial activities, offering a foundation for developing new antimicrobial compounds (Ranjith et al., 2014).

Palladium-Catalyzed Dearomatization

Xie et al. (2013) discussed the mechanisms of a palladium-catalyzed dearomatization reaction involving chloromethylnaphthalene and the cyclic amine morpholine. This research contributes to the understanding of complex chemical reactions involving naphthalene derivatives and cyclic amines, which are relevant to the chemical structure (Xie et al., 2013).

Eigenschaften

IUPAC Name |

N-methyl-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-20-18(23)19(24)21-13-17(22-9-11-25-12-10-22)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQWWXHCASEPIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2515985.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)

![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)